molecular formula C11H22ClN B2770228 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 63854-63-7

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

Cat. No. B2770228
CAS RN: 63854-63-7
M. Wt: 203.75
InChI Key: KBRRPQFIGPXQAZ-UHFFFAOYSA-N
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Description

The compound “2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is a complex organic molecule. The core structure of this compound is based on the bicyclo[2.2.1]heptane skeleton, which is a type of cycloalkane . This structure is further modified with dimethyl groups and an ethanamine group .


Molecular Structure Analysis

The molecular structure of “2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is based on a bicyclo[2.2.1]heptane skeleton . This is a type of cycloalkane, which is a hydrocarbon with a ring structure. The [2.2.1] in the name indicates that the ring system consists of two rings, each with two carbon atoms, and one shared carbon atom . The compound also contains dimethyl groups (two methyl groups attached to the same carbon atom), and an ethanamine group (a two-carbon chain with an amine group at one end).

Scientific Research Applications

Synthetic Chemistry Applications

The structural and synthetic utility of bicyclo[2.2.1]heptanyl derivatives are demonstrated through their use in various chemical syntheses and studies:

  • Absolute Configuration and Hydrogen-Bonding Properties : The determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one derivatives provides foundational knowledge for the synthesis of structurally complex molecules. The study showcases the resolution of chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide and its conversion into bicyclo[2.2.1]hept-5-ene-2-one, highlighting the precision in establishing stereochemical configurations and the importance of hydrogen-bonding properties in crystal structures (Plettner et al., 2005).

  • Chiral Phosphine Ligands in Asymmetric Synthesis : The study of chiral phosphine ligands, such as those involving bicyclo[2.2.1]hepta-2,5-diene, in asymmetric synthesis reveals the intricate role these compounds play in catalytic processes, thereby contributing to the development of novel synthetic pathways (McKay & Payne, 1986).

  • Novel Synthetic Routes and Catalysts : Research into novel ruthenium complex-catalyzed dimerizations of bicyclo[2.2.1]hepta-2,5-diene to produce unique dimeric structures demonstrates the potential for innovative synthetic strategies and the development of new catalysts for organic synthesis (Mitsudo et al., 1999).

Potential Medicinal Chemistry Applications

While explicit examples of 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine; hydrochloride in medicinal chemistry were not directly found in the literature, related compounds exhibit a range of activities, suggesting areas for further exploration:

  • Biochemical Profiles for Antidepressant Activity : Compounds with bicyclic structures similar to the query molecule have been studied for their neurochemical profiles indicative of antidepressant activity. Such research underscores the potential of bicyclic compounds in developing new therapeutic agents (Muth et al., 1986).

properties

IUPAC Name

2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)9-3-5-11(10,6-4-9)7-8-12;/h9H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRRPQFIGPXQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63854-63-7
Record name 2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride
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